molecular formula C20H21NO4S B2403350 N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396793-25-1

N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2403350
CAS RN: 1396793-25-1
M. Wt: 371.45
InChI Key: NEWKPLNJDLXIGR-UHFFFAOYSA-N
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Description

Furan and thiophene carboxyamide derivatives are an important class of heterocyclic organic compounds . The presence of the carboxamide scaffold in these compounds gives them a wide range of biological and medicinal activities .


Synthesis Analysis

Some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Their chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .


Chemical Reactions Analysis

These compounds were prepared from acyl chlorides and heterocyclic amine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Research on related furan and thiophene derivatives has shown that these compounds can be synthesized through various methods and have interesting reactivities. For instance, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole were explored, highlighting the potential of furan derivatives in organic synthesis through coupling and electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Bioisosteric Replacements in Drug Design

  • Studies on bioisosteric replacements, such as replacing a phenyl ring with heterocyclic counterparts like furan or thiophene, have shown to influence the biological activity of compounds. This approach is utilized to enhance properties such as analgesic activity, showcasing the relevance of furan and thiophene derivatives in medicinal chemistry (Ukrainets, Mospanova, & Davidenko, 2016).

Antimicrobial Activity

  • The design and synthesis of new furan/thiophene-1,3-benzothiazin-4-one hybrids have been investigated for their antimicrobial properties. This highlights the potential application of such compounds in developing new antimicrobial agents (Popiołek, Biernasiuk, & Malm, 2016).

Photophysical Properties and Applications

  • Phenothiazine derivatives with furan and thiophene linkers were synthesized and used in dye-sensitized solar cells, indicating the potential of these heterocyclic systems in improving the performance of photovoltaic devices. This suggests a possible application of N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide in materials science or energy-related research (Kim et al., 2011).

Future Directions

The results show that compounds carrying thiophene/furan carbocamide moieties could be used as promising structures in the development of more potent pharmaceutical agents in the future .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-thiophen-2-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-23-18-9-3-8-17(19(18)24-2)20(22)21(14-15-6-4-12-25-15)11-10-16-7-5-13-26-16/h3-9,12-13H,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWKPLNJDLXIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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